6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN4O2/c1-8(2)5-12(19)16-17-13(20)10-7-18-6-9(14)3-4-11(18)15-10/h3-4,6-8H,5H2,1-2H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLXEQIGYZDOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NNC(=O)C1=CN2C=C(C=CC2=N1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes . One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and isonitrile in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a wide range of biological activities.
6-bromo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide: A similar compound with a bromine atom instead of iodine.
6-chloro-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide: A similar compound with a chlorine atom instead of iodine.
Uniqueness
6-iodo-N’-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets .
Biological Activity
6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound with the molecular formula and a molecular weight of 386.19 g/mol. This compound belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.19 g/mol |
| CAS Number | 860787-44-6 |
| Purity | >90% |
Synthesis
The synthesis of this compound typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or alkenes. The reaction conditions are optimized to achieve higher yields and ensure the purity of the final product through recrystallization or chromatography techniques.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma. The compound's mechanism of action appears to involve disruption of microtubule polymerization, which is crucial for cancer cell proliferation and metastasis.
Case Study: Cytotoxicity in Cancer Cell Lines
In a study evaluating its cytotoxicity, the compound demonstrated lethal concentrations (LC50) significantly lower than those of established chemotherapeutics. For instance:
| Cell Line | LC50 (nM) |
|---|---|
| U87 | 200 ± 60 |
| BE | 18.9 |
| SK | >3000 |
This data suggests that this compound may be more effective than some existing treatments in specific contexts, particularly for chemoresistant cell lines.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell cycle regulation and apoptosis. The compound has been shown to induce G2/M phase arrest in treated cells, leading to increased apoptosis rates.
Key Findings on Mechanism
- G2/M Phase Arrest : Approximately 70% of treated BE cells were found in the G2/M phase post-treatment.
- Apoptosis Induction : Significant morphological changes indicative of apoptosis were observed, including nuclear condensation and increased cell size heterogeneity.
Additional Biological Activities
Beyond its anticancer properties, there is ongoing research into other potential biological activities of this compound:
- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, although further investigation is needed.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer progression.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.
- Drug Development : Explored as a potential therapeutic agent targeting various biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
